molecular formula C14H17ClN2O4 B2909464 tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 912846-74-3

tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2909464
CAS No.: 912846-74-3
M. Wt: 312.75
InChI Key: RVZBFIOVXHTQEM-UHFFFAOYSA-N
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Description

Tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound characterized by its molecular formula C14H17ClN2O4. This compound is part of the isoquinoline family, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the nitration of isoquinoline derivatives followed by chlorination and esterification. The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process is optimized to minimize waste and ensure safety, adhering to environmental regulations.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted isoquinolines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology: This compound has been studied for its biological activity, including potential antimicrobial and anticancer properties. Research is ongoing to explore its effects on various biological targets and pathways.

Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: The compound's unique chemical properties are utilized in the development of new materials and chemicals. Its versatility allows for its application in various industrial processes, including the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitro group and chloro substituent play crucial roles in its biological activity, influencing pathways related to cell growth, apoptosis, and microbial inhibition.

Comparison with Similar Compounds

  • Tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure with a fluorine atom instead of chlorine.

  • Tert-Butyl 6-nitroisoquinoline-2(1H)-carboxylate: Lacks the chloro substituent.

Uniqueness: The presence of both nitro and chloro substituents in tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate gives it distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

tert-butyl 7-chloro-6-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4/c1-14(2,3)21-13(18)16-5-4-9-7-12(17(19)20)11(15)6-10(9)8-16/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZBFIOVXHTQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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